2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the quinazoline core .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This allows for the replacement of certain substituents with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methyl-1H-pyrimidin-4-one
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methyl-pyrimidin-4-ol
- 2-(4,7-dimethyl-2-quinazolinyl)amino-6-methyl-1H-pyrimidin-4-one
Uniqueness
What sets 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one apart from similar compounds is its unique combination of substituents, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23N5O |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-5-[(2-methylphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O/c1-13-9-10-20-18(11-13)15(3)24-22(26-20)28-23-25-16(4)19(21(29)27-23)12-17-8-6-5-7-14(17)2/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
GFOYZZTZGDHNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4C)C)C |
Origin of Product |
United States |
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